molecular formula C12H10FN3O2 B1323044 4-(4-Amino-2-fluorophenoxy)picolinamide CAS No. 868733-71-5

4-(4-Amino-2-fluorophenoxy)picolinamide

Cat. No.: B1323044
CAS No.: 868733-71-5
M. Wt: 247.22 g/mol
InChI Key: SPCUEPQNJNCDCP-UHFFFAOYSA-N
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Description

4-(4-Amino-2-fluorophenoxy)picolinamide is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCUEPQNJNCDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631052
Record name 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868733-71-5
Record name 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Fluorophenoxy Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The picolinamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of a 2-fluorophenoxy moiety represents a key synthetic advancement aimed at enhancing metabolic stability, target affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-fluorophenoxy picolinamide derivatives, with a primary focus on their role as potent kinase inhibitors in oncology. We will explore the mechanistic rationale for their design, detail robust experimental protocols for their evaluation, analyze structure-activity relationships, and discuss their significant therapeutic potential.

The 2-Fluorophenoxy Picolinamide Scaffold: A Structural and Mechanistic Overview

The archetypal structure of this class of compounds features a picolinamide core linked to a fluorinated phenyl group via an ether bond. Each component of this scaffold is deliberately chosen to fulfill specific roles in molecular recognition and biological function.

  • Picolinamide Core: This nitrogen-containing heterocyclic amide is crucial for interacting with the hinge region of kinase domains, a common binding motif for type I and type II kinase inhibitors. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors and donors, anchoring the molecule in the ATP-binding pocket.

  • Phenoxy Linker: The ether linkage provides a semi-flexible spacer that correctly orients the substituted phenyl ring to access deeper hydrophobic pockets within the kinase domain.

  • 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the phenoxy ring is a critical design element. Fluorine's high electronegativity and small size can lead to favorable electrostatic interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the compound's half-life and bioavailability. This strategic fluorination can also subtly alter the conformation of the molecule to optimize its fit within the binding site.[1]

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

Derivatives of the 4-(2-fluorophenoxy) pyridine and picolinamide class have been primarily investigated as inhibitors of receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] The most prominent targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene, both of which are central to cancer pathology.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the principal mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[2] Inhibition of this pathway is a clinically validated strategy for cancer treatment.

Causality of Inhibition: By binding to the ATP pocket of the VEGFR-2 kinase domain, 2-fluorophenoxy picolinamide derivatives prevent the autophosphorylation of the receptor.[2] This action blocks the entire downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation. The ultimate consequence is the suppression of tumor angiogenesis, effectively starving the tumor and impeding its growth and metastasis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGFR2_active VEGFR-2 (Dimerized & Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS Ras VEGFR2_active->RAS VEGF VEGF Ligand VEGF->VEGFR2_inactive Binds Inhibitor 2-Fluorophenoxy Picolinamide Derivative Inhibitor->VEGFR2_active INHIBITS (Blocks ATP Binding) Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

The c-Met Signaling Pathway

The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is another key RTK implicated in cancer.[4] Its aberrant activation drives tumor cell proliferation, survival, invasion, and metastasis. Several picolinamide derivatives have demonstrated potent inhibitory activity against c-Met kinase.[2][5]

Causality of Inhibition: Similar to VEGFR-2, these compounds inhibit c-Met by competing with ATP for its binding site in the kinase domain. This prevents receptor autophosphorylation and activation of downstream pathways like RAS/MAPK and PI3K/Akt. For tumors that are dependent on or "addicted" to c-Met signaling, this inhibition can induce cell cycle arrest and apoptosis.[5]

Experimental Evaluation of Biological Activity

A multi-step, hierarchical approach is required to fully characterize the biological activity of these derivatives. The process begins with broad cellular assays and progresses to specific enzymatic and in vivo models.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the anticancer properties of a novel 2-fluorophenoxy picolinamide derivative.

Workflow A Compound Synthesis & Characterization B In Vitro Cellular Assays (Antiproliferative - MTT/CCK) A->B Initial Screening C Mechanism of Action Studies (Cell Cycle, Apoptosis) B->C Elucidate Cellular Effect D In Vitro Enzymatic Assays (Kinase Inhibition - IC50) B->D Identify Molecular Target E In Vivo Efficacy Studies (Xenograft Models) C->E G Lead Optimization C->G SAR Feedback D->E Confirm Target Engagement D->G SAR Feedback F ADME/Tox Profiling E->F Assess Drug-like Properties F->G SAR Feedback

Caption: Standard workflow for anticancer drug discovery.

Detailed Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol determines a compound's ability to inhibit cancer cell growth and provides an IC50 value (the concentration required to inhibit growth by 50%).

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, or MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).[5][6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the 2-fluorophenoxy picolinamide derivative in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Golvatinib) as a positive control.[6]

    • Incubation: Incubate the plates for 48-72 hours under the same conditions.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol directly measures the compound's ability to inhibit the enzymatic activity of its target kinase.

  • Rationale: This is a self-validating system to confirm that the observed cellular effects are due to the direct inhibition of the target kinase. Assays like these quantify the compound's potency (IC50) against the isolated enzyme, free from cellular complexities.

  • Step-by-Step Methodology:

    • Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™) which measures ADP production as an indicator of kinase activity. You will need recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Reaction Setup: In a 96-well plate, combine the c-Met enzyme, the test compound at various concentrations, and the substrate in a kinase reaction buffer.

    • Initiation: Initiate the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 10 µM). Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Termination & Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the enzymatic IC50 value.[5]

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of this class of compounds is highly sensitive to structural modifications. A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[7] While specific data for a wide range of 2-fluorophenoxy picolinamide derivatives is emerging, we can infer key SAR trends from related pyridineamide and picolinamide series.

  • Substituents on the Picolinamide Amide: The group attached to the amide nitrogen can significantly influence potency. Small alkyl groups like methyl or propyl are often well-tolerated and can enhance cell permeability.[6]

  • Additional Substitutions on the Phenoxy Ring: Adding further substituents to the phenoxy ring can modulate activity. For instance, an additional fluorine atom can sometimes increase potency, but its position is critical.[6]

  • Modifications to the Phenyl Ring: The terminal phenyl ring (often part of a urea or amide linkage attached to the phenoxy group) is a key area for modification to enhance binding and tune properties. Electron-withdrawing groups like trifluoromethyl (CF3) or chlorine are common.[6][8]

The following table summarizes representative biological activity data for picolinamide derivatives targeting cancer cell lines and kinases, illustrating the potency that can be achieved with this scaffold.

Compound IDCore StructureTarget Cell Line / KinaseIC50 Value (µM)Reference
B26 4-(2-fluorophenoxy)-N-propylpicolinamide derivativeA549 (Lung Cancer)3.22[6]
B26 4-(2-fluorophenoxy)-N-propylpicolinamide derivativeHeLa (Cervical Cancer)4.33[6]
B26 4-(2-fluorophenoxy)-N-propylpicolinamide derivativeMCF-7 (Breast Cancer)5.82[6]
Compound 46 4-(4-aminophenoxy)picolinamide derivativeA549 (Lung Cancer)0.26[5]
Compound 46 4-(4-aminophenoxy)picolinamide derivativec-Met Kinase0.0465[5]
Compound 6 Picolinamide (thio)urea derivativeVEGFR-2 Kinase0.027[2]
Compound 6 Picolinamide (thio)urea derivativec-Met Kinase8.30[2]

Conclusion and Future Directions

2-Fluorophenoxy picolinamide derivatives have emerged as a highly promising class of compounds, primarily for their potent anticancer activity driven by the inhibition of key tyrosine kinases like VEGFR-2 and c-Met. The strategic inclusion of the 2-fluoro substituent is a testament to modern medicinal chemistry principles, aiming to enhance drug-like properties.

Future research in this area will focus on:

  • Improving Kinase Selectivity: Optimizing the structure to achieve higher selectivity for the desired kinase targets over others to minimize off-target effects and improve the safety profile.

  • In Vivo Pharmacology: Thoroughly evaluating the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of lead compounds in animal models.

  • Exploring New Indications: While oncology is the primary focus, the diverse biological activities of picolinamides suggest potential applications in other areas, such as anti-inflammatory or anti-infective therapies.[9][10]

This guide provides a foundational understanding of the synthesis, mechanism, and evaluation of 2-fluorophenoxy picolinamide derivatives, offering a robust framework for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

  • Gu, W., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry, 72, 116–122. [Link]

  • Park, M., et al. (1987). Mechanism of c-met oncogene activation. Proceedings of the National Academy of Sciences, 84(18), 6379-6383.
  • WO2019096709A1 - Microbiocidal picolinamide derivatives. (2019).
  • WO2017136727A2 - Compounds, compositions and methods. (2017).
  • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide. (n.d.). MySkinRecipes. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4585. [Link]

  • WO2021203011A1 - Rip1k inhibitors. (2021).
  • United States Patent. (n.d.). Googleapis.com. [Link]

  • Norman, M.H., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(10), 2843-2855. [Link]

  • El-Damasy, A.K., et al. (2015). Design, synthesis, in-vitro antiproliferative activity and kinase profile of new picolinamide based 2-amido and ureido quinoline derivatives. European Journal of Medicinal Chemistry, 101, 754-768. [Link]

  • The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. [Link]

  • Gasiūnienė, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Al-blewi, F.F., et al. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 11(48), 30235-30248. [Link]

  • Gasiūnienė, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

  • Ayati, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5250. [Link]

  • Pasonen-Seppänen, S., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 609. [Link]

  • Ramirez, M.S., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(23), 16723. [Link]

  • Chen, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. BioMed Research International, 2022, 9893901. [Link]

  • Chen, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 260, 115743. [Link]

  • Al-Ostath, O.A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

An In-Depth Technical Guide to the Kinase Inhibitor Scaffold: 4-(4-Amino-2-fluorophenoxy)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular entities that can selectively modulate aberrant kinase signaling pathways remains a cornerstone of drug discovery. Among the myriad of heterocyclic cores, the 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold has emerged as a "privileged" structure, underpinning the development of potent, multi-targeted kinase inhibitors. This guide provides a comprehensive technical overview of this core, delving into its synthesis, mechanism of action, structure-activity relationships, and the practical methodologies required for its evaluation. Drawing upon field-proven insights, this document is designed to empower researchers and drug development professionals to harness the full potential of this versatile scaffold.

The Genesis of a Scaffold: Synthesis and Physicochemical Properties

The this compound core is assembled through a strategic multi-step synthesis. While various derivatives have been reported, a general and adaptable synthetic route is presented below. This pathway leverages a key nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) Picolinic_acid Picolinic acid Picolinamide Picolinamide Picolinic_acid->Picolinamide Amidation (e.g., SOCl₂, NH₃) Amine Ammonia or Amine source Picolinamide_2 Picolinamide 4_chloro_picolinamide 4-Chloropicolinamide Picolinamide_2->4_chloro_picolinamide Chlorination (e.g., SOCl₂) 4_chloro_picolinamide_2 4-Chloropicolinamide Final_Product This compound 4_chloro_picolinamide_2->Final_Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) 4_amino_2_fluorophenol 4-Amino-2-fluorophenol 4_amino_2_fluorophenol->Final_Product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 4-Chloropicolinamide.

    • To a solution of 4-chloropicolinic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

    • In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., dioxane or THF).

    • Slowly add the acid chloride solution to the ammonia solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield 4-chloropicolinamide.

  • Step 2: Nucleophilic Aromatic Substitution.

    • To a solution of 4-amino-2-fluorophenol in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

    • Stir the mixture for a short period to form the phenoxide.

    • Add 4-chloropicolinamide to the reaction mixture.

    • Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₀FN₃O₂[1]
Molecular Weight247.22 g/mol [1]
AppearanceSolid[2]
Melting Point~143 °C[2]
Boiling Point~440.6 °C at 760 mmHg[1]
Density~1.385 g/cm³[1]

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

The this compound scaffold serves as the foundational structure for a class of potent, orally bioavailable, multi-targeted tyrosine kinase inhibitors. These inhibitors primarily exert their anti-tumor effects by competitively binding to the ATP-binding pocket of key receptor tyrosine kinases (RTKs) involved in tumorigenesis, tumor angiogenesis, and metastasis.

Primary Kinase Targets and Signaling Pathways:

The most well-characterized inhibitor featuring this scaffold is Foretinib (GSK1363089, XL880) . Its primary targets include the MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) kinases.

  • MET Signaling: The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. Dysregulation of the HGF/MET axis is a known driver in various cancers.

  • VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Its activation by VEGF initiates signaling cascades that lead to endothelial cell proliferation, migration, and survival.

By simultaneously inhibiting both MET and VEGFR2, inhibitors based on this scaffold deliver a dual blow to tumors: they directly inhibit tumor cell growth and survival while also cutting off their blood supply.

Signaling_Pathway cluster_0 Cell Membrane MET MET Receptor RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT VEGFR2 VEGFR2 Receptor Angiogenesis_Pathways Angiogenesis Pathways VEGFR2->Angiogenesis_Pathways HGF HGF HGF->MET VEGF VEGF VEGF->VEGFR2 Inhibitor 4-(4-Amino-2-fluorophenoxy) picolinamide Scaffold (e.g., Foretinib) Inhibitor->MET Inhibitor->VEGFR2 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Invasion/Metastasis PI3K_AKT->Invasion Angiogenesis Angiogenesis Angiogenesis_Pathways->Angiogenesis

Caption: Inhibition of MET and VEGFR2 signaling pathways by the this compound scaffold.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The this compound core provides a rigid framework that orients key functional groups for optimal interaction within the kinase ATP-binding site. SAR studies on derivatives of this scaffold have revealed critical insights for optimizing potency and selectivity.

  • Picolinamide Moiety: The picolinamide nitrogen is believed to act as a hinge-binding element, forming a crucial hydrogen bond with the kinase hinge region. Modifications to the amide portion can influence solubility and cell permeability.

  • Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the aminofluorophenyl group to position itself within a hydrophobic pocket of the kinase.

  • Amino-fluorophenyl Group: The amino group can form additional hydrogen bonds with the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amino group. The position of the fluorine atom is critical; the 2-fluoro substitution appears to be optimal for potent inhibition of MET and VEGFR2.

Recent studies have explored the synthesis and evaluation of various 4-(4-aminophenoxy)picolinamide derivatives, demonstrating that modifications to the aminophenoxy ring can lead to compounds with potent antitumor activities. For instance, certain derivatives have shown stronger inhibitory activities than cabozantinib, a known multi-kinase inhibitor, against cell lines like A549.[3]

Preclinical and Clinical Landscape: A Focus on Foretinib

Foretinib is the most extensively studied clinical candidate built upon the this compound scaffold. Its development journey provides a wealth of data on the therapeutic potential of this class of inhibitors.

Kinase Inhibition Profile of Foretinib:

Foretinib is a multi-kinase inhibitor with high affinity for a range of kinases implicated in cancer.

Kinase TargetIC₅₀ (nM)Reference
MET0.4[4][5]
KDR (VEGFR2)0.9[4][5]
RON3.0[5]
Flt-1 (VEGFR1)6.8[5]
Flt-4 (VEGFR3)2.8[5]
TIE-21.1[6]
PDGFRβ9.6[7]
KIT6.7[7]
FLT33.6[7]

Preclinical Efficacy:

Foretinib has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for gastric, ovarian, and non-small cell lung cancer. In xenograft models, Foretinib has been shown to inhibit tumor growth, induce apoptosis, and reduce metastasis. For example, in a MET-amplified gastric cancer xenograft model (MKN-45), Foretinib effectively inhibits MET phosphorylation and downstream signaling.[8]

Clinical Development and Pharmacokinetics:

Foretinib has undergone several Phase I and Phase II clinical trials in patients with various solid tumors. A Phase I study established a maximum tolerated dose (MTD) and recommended Phase II dose.[9] Pharmacokinetic analyses from clinical trials have shown that Foretinib exhibits linear pharmacokinetics with dose.[10][11]

Pharmacokinetic Parameters of Foretinib in Humans (from a Phase I study):

ParameterValueReference
Dosing240 mg, 5 days on/9 days off[9]
CmaxVaries with dose[10]
TmaxVaries with dose[10]
Half-life (t₁/₂)Varies with dose[10]

Toxicology and Safety Profile:

The most common treatment-related adverse events observed in clinical trials with Foretinib include hypertension, fatigue, diarrhea, vomiting, and proteinuria.[9][12] Dose-limiting toxicities have included elevations in liver enzymes (AST and lipase).[9]

Essential Experimental Protocols for Scaffold Evaluation

A robust and reproducible set of experimental protocols is critical for the preclinical evaluation of novel kinase inhibitors based on the this compound scaffold.

Experimental_Workflow Biochemical_Assays Biochemical Assays (Kinase Activity) Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, Target Engagement) Biochemical_Assays->Cell_Based_Assays Confirm on-target activity In_Vivo_Models In Vivo Models (Xenografts) Cell_Based_Assays->In_Vivo_Models Evaluate in a physiological context PK_Tox Pharmacokinetics & Toxicology Studies In_Vivo_Models->PK_Tox Assess in vivo efficacy, safety, and drug metabolism

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ or HTRF® platform, for measuring the inhibition of MET or VEGFR2 kinase activity.

  • Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium- or europium-labeled antibody that recognizes the phosphorylated substrate is used as the donor fluorophore, and the fluorescent label on the substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant kinase (e.g., MET or VEGFR2), and the fluorescently labeled substrate in a kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing EDTA and the TR-FRET antibody pair.

    • Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[4][13][14]

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)

This protocol outlines a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cell lines.

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.

  • Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MET-amplified MKN-45 or SNU-5 gastric cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.[8][12]

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model using a MET-amplified gastric cancer cell line to evaluate the in vivo efficacy of a test compound.

  • Objective: To assess the anti-tumor activity of a test compound in a living organism.

  • Procedure:

    • Select an appropriate immunodeficient mouse strain (e.g., athymic nude or NOD/SCID).

    • Culture the desired cancer cell line (e.g., MKN-45) to a sufficient number.

    • Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

    • Inject the cell suspension subcutaneously into the flank of the mice.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage daily).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[15][16][17]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable core in the design of multi-targeted kinase inhibitors for cancer therapy. Its favorable physicochemical properties and ability to effectively interact with the ATP-binding sites of key oncogenic kinases have led to the development of promising clinical candidates like Foretinib.

The future of this scaffold lies in the development of next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities. Structure-based drug design and a deeper understanding of the nuanced structure-activity relationships will be instrumental in this endeavor. Furthermore, exploring the application of this scaffold to target other relevant kinases and its potential in combination therapies will undoubtedly open new avenues in the fight against cancer. This guide serves as a foundational resource to aid researchers in these exciting and critical pursuits.

References

  • Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research, 16(13), 3507–3516. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2014). Molecules, 19(12), 20561-20575. [Link]

  • Wang, H., et al. (2017). Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways. BMC Cancer, 17(1), 191. [Link]

  • MKN-45 Xenograft Model. (n.d.). Altogen Labs. Retrieved February 14, 2026, from [Link]

  • Dai, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115499. [Link]

  • MKN-45: Subcutaneous gastric cancer xenograft tumor model. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

  • Gastric Adenocarcinoma. (n.d.). Inotiv. Retrieved February 14, 2026, from [Link]

  • Seiwert, T. Y., et al. (2015). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 33(4), 965–973. [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 14, 2026, from [Link]

  • Eder, J. P., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516. [Link]

  • Gibiansky, L., et al. (2015). Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors. Clinical Pharmacology in Drug Development, 4(6), 441-450. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1147. [Link]

  • Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. (2006). Proceedings of the National Academy of Sciences, 103(21), 8188-8193. [Link]

  • (A) The IC50 values for Foretinib, Foretinib-TCO (11) and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • MTS assay in A549 cells. (n.d.). Retrieved February 14, 2026, from [Link]

  • Foretinib (GSK1363089, XL880) | c-MET inhibitor | Buy from Supplier AdooQ®. (n.d.). Adooq Bioscience. Retrieved February 14, 2026, from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. Retrieved February 14, 2026, from [Link]

  • A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. (2010). Clinical Cancer Research, 16(13), 3507-3516. [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2016). SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 747-757. [Link]

  • Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. (2014). Bioorganic & Medicinal Chemistry, 22(11), 2968-2977. [Link]

  • Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. (2024). Toxicology and Applied Pharmacology, 484, 116866. [Link]

  • Process for synthesis of picolinamides. (2021). Google Patents.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Indian Chemical Society, 102(9), 101419. [Link]

  • TR-FRET Assay Principle. (n.d.). Poly-Dtech. Retrieved February 14, 2026, from [Link]

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). Accounts of Chemical Research, 52(10), 2874-2885. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). Chemical Communications, 60(96), 14697-14700. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2019). Chemical Reviews, 119(1), 325-404. [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. (n.d.). NIST. Retrieved February 14, 2026, from [Link]

Sources

Technical Monograph: 4-(4-Amino-2-fluorophenoxy)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It addresses the specific chemical entity 4-(4-Amino-2-fluorophenoxy)picolinamide (CAS 868733-71-5), a distinct regioisomer and structural analog of the key intermediate used in the synthesis of the multi-kinase inhibitor Regorafenib.

Chemical Identity, Synthesis, and Structural Applications in Kinase Inhibitor Design

Chemical Identity & Chemoinformatics

This section establishes the precise chemical identity of the target molecule. Note that this compound is a primary amide and a specific regioisomer (2-fluoro), distinct from the N-methyl-3-fluoro analog typically associated with Regorafenib intermediates.

PropertySpecification
Chemical Name This compound
CAS Registry Number 868733-71-5
Molecular Formula C₁₂H₁₀FN₃O₂
Molecular Weight 247.23 g/mol
Exact Mass 247.0757 Da
SMILES NC(=O)c1ccnc(Oc2c(F)cc(N)cc2)c1
InChI String InChI=1S/C12H10FN3O2/c13-10-5-8(14)3-4-9(10)18-7-1-2-16-11(6-7)12(15)17/h1-6H,14H2,(H2,15,17)
Physical State Solid (White to off-white powder)
Predicted pKa ~3.5 (Pyridine N), ~4.0 (Aniline NH₂)
Critical Structural Distinction

Researchers must distinguish this compound from its isomers to avoid synthetic dead-ends:

  • Target (CAS 868733-71-5): 2-Fluoro position (ortho to ether), Primary Amide (-CONH₂).

  • Regorafenib Intermediate (CAS 757251-39-1): 3-Fluoro position (meta to ether), N-Methyl Amide (-CONHMe).

Synthetic Pathway & Mechanistic Insight[3]

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


) strategy. The electron-deficient pyridine ring (activated by the electron-withdrawing amide group) facilitates the displacement of a leaving group by the phenolate nucleophile.
Retro-Synthetic Analysis
  • Disconnection: Ether bridge formation.

  • Electrophile: 4-Chloropicolinamide (or 4-chloropyridine-2-carboxamide).

  • Nucleophile: 4-Amino-2-fluorophenol.

Optimized Laboratory Protocol

This protocol is designed for gram-scale synthesis with a focus on impurity control.

Reagents:

  • 4-Chloropicolinamide (1.0 eq)

  • 4-Amino-2-fluorophenol (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) or Cesium Carbonate (
    
    
    
    ) (1.2 eq)
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Nucleophile Activation: Charge a reaction vessel with 4-Amino-2-fluorophenol and anhydrous DMF under

    
     atmosphere. Add 
    
    
    
    -BuOK portion-wise at 0°C to deprotonate the phenol, generating the phenoxide anion. Stir for 30 minutes.
  • Coupling (

    
    ):  Add 4-Chloropicolinamide to the mixture.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloride starting material.

    • Mechanistic Note: The fluorine on the phenol ring is electron-withdrawing, slightly reducing the nucleophilicity of the phenoxide compared to a non-fluorinated analog, requiring elevated temperatures.

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates.

  • Purification: Filter the solid. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOH/Water) or flash column chromatography (DCM/MeOH gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 4-Chloropicolinamide + 4-Amino-2-fluorophenol Activation Activation: Base (t-BuOK) DMF, 0°C Reactants->Activation Deprotonation Coupling S_NAr Coupling: Heat to 85°C 4-6 Hours Activation->Coupling Add Electrophile Quench Quench: Ice Water Precipitation Coupling->Quench Completion Purification Purification: Recrystallization (EtOH/H2O) Quench->Purification Crude Solid Product Final Product: 4-(4-Amino-2-fluorophenoxy) picolinamide Purification->Product >98% Purity

Caption: Step-by-step


 synthesis workflow for the target picolinamide scaffold.

Structural Biology & Pharmacophore Analysis

The this compound scaffold serves as a "hinge-binder" mimic in kinase inhibitor design.

Pharmacophore Features[1][3][4][5][6][7][8][9]
  • Picolinamide Head Group: The pyridine nitrogen and the amide NH typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Cys residues in the ATP binding pocket).

  • Ether Linker: Provides rotational flexibility, allowing the molecule to span from the hinge region into the hydrophobic back pocket.

  • Fluorine Substitution (2-Position):

    • Metabolic Stability: Blocks metabolic oxidation at the ortho-position.

    • Conformational Lock: The fluorine atom can induce a specific conformation relative to the ether oxygen via dipole-dipole interactions, potentially improving binding affinity compared to the non-fluorinated analog.

  • Terminal Amine: Serves as a handle for further derivatization (e.g., urea formation to create Type II kinase inhibitors like Regorafenib/Sorafenib analogs).

Signaling Pathway Interaction (Kinase Inhibition)

The following diagram illustrates how this scaffold fits into the broader context of VEGF/Raf kinase signaling inhibition, relevant for drug development applications.

SignalingPathway GrowthFactor Growth Factor (VEGF/PDGF) Receptor RTK Receptor (VEGFR/PDGFR) GrowthFactor->Receptor Activation RAS RAS (GTPase) Receptor->RAS Signal Transduction Inhibitor Picolinamide Inhibitor (Target Scaffold) Inhibitor->Receptor Blocks ATP Binding (Type II Inhibition) RAF RAF Kinase Inhibitor->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Mechanism of action showing the picolinamide scaffold intercepting the RAS/RAF/MEK pathway.

Analytical Protocols & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amide).

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (Predicted)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.6 ppm (d, 1H, Pyridine-H6)
      
    • 
       8.1 ppm (br s, 1H, Amide-NH)
      
    • 
       7.6 ppm (br s, 1H, Amide-NH)
      
    • 
       7.4 ppm (d, 1H, Pyridine-H3)
      
    • 
       7.1 ppm (dd, 1H, Pyridine-H5)
      
    • 
       6.9–6.4 ppm (m, 3H, Aromatic Protons on Fluorophenyl ring)
      
    • 
       5.2 ppm (br s, 2H, Aniline-
      
      
      
      )

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

  • Storage: Store at 2–8°C, protected from light and moisture.

  • Handling: Use in a fume hood. Avoid dust formation. The aniline moiety is prone to oxidation; store under inert gas (

    
    /Argon) for long-term stability.
    

References

  • PubChem. (2024). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Regorafenib Intermediate Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Dai, J., et al. (2023).[2] Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for 4-(4-Amino-2-fluorophenoxy)picolinamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-(4-Amino-2-fluorophenoxy)picolinamide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound (CAS: 868733-71-5). This molecule is a critical intermediate and structural analog in the synthesis of multi-kinase inhibitors, such as Regorafenib.

The analysis of this compound presents specific challenges:

  • Dual Basicity: The presence of both a pyridine nitrogen and an aniline amine creates multiple pKa values, leading to potential peak tailing on residual silanols.

  • Polarity: The primary amide and amine groups impart significant polarity, requiring careful mobile phase tuning to ensure adequate retention (k' > 2).

  • Structural Isomerism: Differentiating the 2-fluoro isomer from potential 3-fluoro impurities or regioisomers generated during nucleophilic aromatic substitution.

This protocol provides a "Gold Standard" QC method using phosphate buffer for maximum robustness and an MS-Compatible alternative for impurity identification.

Analyte Profiling & Physicochemical Context

Understanding the molecule is the first step in rational method design.

PropertyValue (Approx.)Implications for Chromatography
Structure Bi-aryl ether coreHydrophobic backbone allows for Reversed-Phase (RP) separation.
LogP ~1.64Moderately lipophilic. Requires ~20-40% organic modifier for elution.
pKa (Pyridine) ~3.5 - 4.0At pH < 3, this site is protonated.
pKa (Aniline) ~4.5 - 5.0At pH < 4, this site is protonated.
UV Max ~260 nmStrong absorbance due to conjugated aromatic systems.

Expert Insight: Since both basic sites are protonated at low pH (pH ~2-3), the molecule becomes doubly charged (


). While this increases solubility, it drastically reduces retention on C18 columns due to repulsion from the stationary phase. However, operating at high pH (pH > 8) keeps the molecule neutral, increasing retention but requiring hybrid-silica columns (e.g., Waters XBridge or Agilent Poroshell HPH).

Decision: We will prioritize an Acidic Method (pH 2.5 - 3.0) using a high-strength silica C18 column. This ensures the amine is fully protonated (stable ionization state) and suppresses silanol activity, provided a high-ionic-strength buffer is used.

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to arrive at the recommended protocols.

MethodDevelopment Start Analyte: this compound CheckProps Check pKa & LogP (Basic Nitrogens, LogP ~1.6) Start->CheckProps Branch Select Mode CheckProps->Branch PathA QC / Robustness Focus (Non-Volatile Buffer) Branch->PathA Standard PathB MS Compatibility Focus (Volatile Buffer) Branch->PathB LC-MS ColA Column: C18 End-capped (e.g., Zorbax Eclipse Plus) PathA->ColA ColB Column: Phenyl-Hexyl or C18 (Alt Selectivity for Fluorine) PathB->ColB BufferA Buffer: 20mM Phosphate pH 3.0 (Suppresses Silanols) ColA->BufferA Opt Gradient Optimization 5% -> 60% B BufferA->Opt BufferB Buffer: 0.1% Formic Acid (pH ~2.7) ColB->BufferB BufferB->Opt Final Final Validated Method Opt->Final

Caption: Logical decision tree for selecting column chemistry and mobile phase based on analyte basicity and detection requirements.

Protocol 1: The "Gold Standard" QC Method

Purpose: Routine purity analysis, stability testing, and reaction monitoring. Why this works: The use of phosphate buffer at pH 3.0 effectively masks residual silanols on the column stationary phase, preventing the "shark-fin" tailing often seen with pyridine/aniline derivatives.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XSelect HSS T3).
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[1]
Column Temp 35°C (Improves mass transfer and peak shape).
Injection Vol 5 - 10 µL.
Detection UV @ 260 nm (Reference 360 nm).
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Preparation of Standard: Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Dilute to 0.1 mg/mL with Mobile Phase A.

Protocol 2: MS-Compatible Method (R&D)

Purpose: Identification of unknown impurities or degradants using LC-MS. Why this works: Formic acid provides protons for ionization (


) without suppressing the MS signal like phosphate salts.
Chromatographic Conditions
ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).
Mobile Phase A 0.1% Formic Acid in Water.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Flow Rate 0.4 mL/min.
Gradient 5% B to 95% B over 10 minutes.
MS Source ESI Positive Mode. Scan range 100-600 m/z.

Expert Note: The Phenyl-Hexyl phase is selected here because the fluorine atom on the analyte interacts with the phenyl ring of the stationary phase (pi-pi and fluoro-phenyl interactions), often providing better separation of positional isomers (e.g., 3-fluoro vs 2-fluoro) compared to a standard C18.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," every run must meet these criteria before data acceptance.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min of standardEnsures gradient stability.
Tailing Factor (T) T ≤ 1.5Critical for basic analytes; indicates effective silanol suppression.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0 between analyte and nearest impurityEssential for accurate quantitation.
% RSD (Area) < 1.0% (n=5 injections)Verifies injector precision.

Troubleshooting Guide

Issue 1: Peak Tailing (T > 1.5)

  • Cause: Interaction of the amine/pyridine nitrogen with residual silanols on the silica support.

  • Solution:

    • Ensure the column is "End-capped" (check manufacturer specs).

    • Increase buffer concentration (e.g., from 20mM to 50mM Phosphate).

    • Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

Issue 2: Retention Time Drift

  • Cause: pH instability. The pKa of the analyte is close to the buffer pH.

  • Solution: Accurately adjust pH to 3.0 ± 0.05. If using Formic acid, drift is more common; switch to Phosphate for QC.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting the gradient at 5% ACN causes precipitation or "wash-through."

  • Solution: Dissolve sample in the starting mobile phase (95% Buffer / 5% ACN).

References

  • Sigma-Aldrich. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Product Sheet. (Related intermediate properties). Link

  • PubChem. Regorafenib Metabolite M4 (Structural Analog).[2] CID 53491672. Link

  • ECHEMI. this compound CAS 868733-71-5 Data.[3]Link

  • Phenomenex. TN-1065: Chiral and Achiral Separation of Fluorinated Pharmaceuticals. (General principles for fluorinated aromatics). Link

  • Agilent Technologies. Method Development Guide for Basic Compounds on Zorbax Eclipse Plus.Link

Sources

Preparation of urea derivatives from 4-(4-Amino-2-fluorophenoxy)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Novel Urea-Based Kinase Inhibitor Scaffolds from 4-(4-Amino-2-fluorophenoxy)picolinamide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2][3] This structural element is prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, effectively anchoring the inhibitor to its target.[4] Marketed oncology drugs such as Sorafenib and Regorafenib are canonical examples that leverage a picolinamide framework linked to a substituted phenyl ring via a urea bridge to inhibit key signaling pathways like Ras/Raf/MEK/ERK.[2][5]

This application note provides a detailed, field-proven protocol for the synthesis of urea derivatives starting from this compound. This specific starting material is a valuable precursor, incorporating a fluorine substituent that can enhance metabolic stability and modulate binding affinity, akin to the structure of Regorafenib.[5] The core of the synthesis is the robust and high-yielding nucleophilic addition of the primary aromatic amine of the picolinamide precursor to a selected isocyanate.[6][7] By systematically varying the isocyanate reactant, researchers can rapidly generate a diverse library of novel compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Mechanistic Insight: The Urea Formation Reaction

The synthesis hinges on the reaction between a primary amine and an isocyanate. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This process is typically fast, efficient, and irreversible, proceeding through a straightforward nucleophilic addition mechanism to form the stable urea linkage.

Given the high reactivity of isocyanates, particularly towards water, the reaction must be conducted under anhydrous conditions to prevent the formation of undesired symmetrical urea byproducts.[7]

Caption: General reaction scheme for urea synthesis.

Detailed Synthesis Protocol

This protocol details the synthesis of a representative urea derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(2-carbamoylpyridin-4-yloxy)-3-fluorophenyl)urea, an analogue of Regorafenib.

Materials & Equipment
  • Reagents:

    • This compound (Starting Material)

    • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hexane (for precipitation/washing)

    • Ethyl Acetate (for TLC and chromatography)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Magnetic stir plate

    • TLC plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper

    • Vacuum filtration apparatus

    • Rotary evaporator

    • High-resolution NMR spectrometer, Mass spectrometer (LC-MS)

Step-by-Step Procedure

G start Start setup 1. Reaction Setup Dissolve amine in anhydrous DCM under inert atmosphere (N2). start->setup addition 2. Reagent Addition Add isocyanate solution dropwise at room temperature. setup->addition reaction 3. Reaction & Monitoring Stir for 2-4 hours. Monitor via TLC (e.g., 50% EtOAc/Hexane). addition->reaction isolation 4. Product Isolation Precipitate with hexane or concentrate in vacuo. Collect solid by filtration. reaction->isolation purification 5. Purification Wash solid with hexane. Recrystallize or perform column chromatography if needed. isolation->purification characterization 6. Characterization Analyze by NMR, LC-MS, and HRMS to confirm structure and purity. purification->characterization end End characterization->end

Caption: Experimental workflow for urea derivative synthesis.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Stir the solution until all solid has dissolved.

    • Expertise & Experience: Using an inert atmosphere is critical to prevent the isocyanate from reacting with atmospheric moisture, which would lead to the formation of a symmetrical urea impurity and reduce the yield of the desired product.

  • Isocyanate Addition: In a separate vial, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.

    • Causality: A slight excess of the isocyanate can help drive the reaction to completion, but a large excess should be avoided as it complicates purification. Slow, dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50% Ethyl Acetate in Hexane. The reaction is complete when the starting amine spot is no longer visible (typically 1-4 hours).

  • Work-up and Isolation: Upon completion, the product often precipitates directly from the DCM solution. If not, the product can be precipitated by adding an anti-solvent like hexane or by reducing the solvent volume using a rotary evaporator. Collect the resulting solid by vacuum filtration.

    • Trustworthiness: This precipitation/filtration method is a self-validating system for purity. In many cases, the resulting solid is of high purity, minimizing the need for further chromatographic purification.

  • Purification: Wash the filtered solid cake sequentially with small portions of cold DCM and then hexane to remove any unreacted isocyanate and other soluble impurities. Dry the purified white or off-white solid under vacuum. If TLC indicates the presence of significant impurities, purification by flash column chromatography on silica gel may be necessary.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • LC-MS: To confirm the molecular weight and assess purity.

    • HRMS: To determine the exact mass.

Data Presentation: Representative Derivative Synthesis

The described protocol is versatile and can be applied to a range of isocyanates to build a compound library.

Entry Isocyanate Reagent Typical Reaction Time (h) Typical Yield (%) Notes
14-chloro-3-(trifluoromethyl)phenyl isocyanate2>90%Product often precipitates directly from the reaction mixture. Analogous to Regorafenib synthesis.[5]
2Phenyl isocyanate1-2>95%A simple model reaction; generally very clean and high-yielding.
34-fluorophenyl isocyanate1-2>95%Introduces a fluorine atom for SAR studies.
43-tert-butylphenyl isocyanate3-585-95%The bulky group may slightly slow the reaction rate.
5Naphthyl isocyanate2-3>90%Creates a more extended aromatic system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive/hydrolyzed isocyanate. 2. Wet solvent or glassware.1. Use a fresh bottle of isocyanate or purify it before use. 2. Ensure all glassware is oven-dried and solvents are from a freshly opened anhydrous bottle or properly dried.
Multiple Spots on TLC 1. Formation of symmetrical urea from isocyanate + water. 2. Incomplete reaction.1. Strictly adhere to anhydrous conditions. The symmetrical urea is often less soluble and can sometimes be removed by selective washing. 2. Allow the reaction to run longer or add a slight excess (1.1 eq) of the isocyanate.
Product is an Oil or Difficult to Solidify The specific urea derivative has low crystallinity.1. Attempt to precipitate with a wider range of anti-solvents (e.g., pentane, diethyl ether). 2. Purify via column chromatography. 3. Attempt to form a salt if the molecule has a basic site.

References

  • Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013). PubMed Central.[Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). Europe PMC.[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). PubMed Central.[Link]

  • Protein kinase inhibitors from the urea class. (2002). ResearchGate.[Link]

  • Synthesis of Sorafenib and Regorafenib. ResearchGate.[Link]

  • Protein kinase inhibitors from the urea class. (2002). PubMed.[Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2022). PubMed Central.[Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect.[Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate.[Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed Central.[Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.[Link]

  • Percutaneous absorption-enhancing activity of urea derivatives. (1991). PubMed.[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI.[Link]

  • Practical synthesis of urea derivatives.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed.[Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). RSC Publishing.[Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). PubMed Central.[Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke.[Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. (2000). PubMed.[Link]

  • Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. (2022). Frontiers.[Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal.[Link]

  • Reaction of Isocyanates with amines. ResearchGate.[Link]

  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Resolving regioisomer formation in 4-(4-Amino-2-fluorophenoxy)picolinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the regio-selectivity challenges in the synthesis of 4-(4-Amino-2-fluorophenoxy)picolinamide . This intermediate is critical in the manufacturing of kinase inhibitors such as Cabozantinib and Regorafenib .

The content is structured as a Tier-3 Process Chemistry Support Hub, designed for immediate application by development scientists.

Topic: Resolving Regioisomer Formation (O- vs. N-Arylation) Ticket ID: SNAr-4AP-REGIO-001 Status: Resolved / Knowledge Base Article

Executive Summary

In the


 coupling of 4-chloropicolinamide  (or its N-methyl derivative) with 4-amino-2-fluorophenol , the primary challenge is chemoselectivity. The objective is O-arylation  (ether formation). The competing N-arylation  (amine formation) yields a stable regioisomer impurity that is difficult to purge downstream.

This guide details the mechanistic root cause, critical process parameters (CPPs) to favor O-selectivity, and purification strategies.

Part 1: The Mechanistic Root Cause

The Nucleophilic Competition

The reaction involves an ambident nucleophile (4-amino-2-fluorophenol) attacking an electrophilic pyridine (4-chloropicolinamide).

  • Target Pathway (O-Arylation): Attack by the phenolate oxygen.

  • Impurity Pathway (N-Arylation): Attack by the aniline nitrogen.

While the aniline nitrogen is intrinsically more nucleophilic than the neutral phenol oxygen, the reaction is driven by acid-base thermodynamics .

The pKa Switch

The selectivity relies on the in situ generation of the phenoxide anion.

  • Phenol pKa: ~10.5 (Acidic enough to be deprotonated by carbonate bases).

  • Aniline pKa: ~25-30 (Neutral under standard basic conditions).

By selecting a base that fully deprotonates the phenol (creating the highly nucleophilic phenoxide ) but leaves the amine neutral, we kinetically favor O-arylation. The phenoxide is a "harder" and more charged nucleophile than the neutral amine, reacting rapidly with the electron-deficient pyridine ring.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where process conditions dictate product vs. impurity formation.

ReactionPathway SM1 4-Chloropicolinamide (Electrophile) Prod TARGET PRODUCT (O-Arylated Ether) SM1->Prod Path A: O-Attack (Major, Kinetic) Impurity IMPURITY (N-Arylated Amine) SM1->Impurity Path B: N-Attack (Minor, Thermal) SM2 4-Amino-2-fluorophenol (Nucleophile) Intermed Active Species: Phenoxide Anion (O-) + Neutral Amine (NH2) SM2->Intermed Deprotonation (Fast) Base Base (K2CO3 / t-BuOK) Base->Intermed Intermed->Prod Intermed->Impurity

Figure 1: Mechanistic bifurcation in SNAr coupling. Path A is favored by high phenoxide concentration; Path B is favored by neutral conditions or excessive heat.

Part 2: Troubleshooting & Optimization (FAQs)

Q1: I am seeing ~15% N-arylated impurity. What is the primary fix?

Recommendation: Switch your base or increase its stoichiometry. If you are using a weak base (e.g.,


 or Pyridine), you are likely not generating enough phenoxide, allowing the neutral amine to compete.
  • Standard Protocol: Use Potassium Carbonate (

    
    )  (1.5 - 2.0 eq) in DMSO or DMF.
    
  • High-Performance Protocol: Use Potassium tert-butoxide (

    
    )  (1.05 - 1.1 eq).
    
    • Why:

      
       is a stronger base that quantitatively deprotonates the phenol instantly. This maximizes the 
      
      
      
      ratio, statistically forcing O-arylation [1].
Q2: Does temperature affect the regio-ratio?

Yes. Higher temperatures generally lower selectivity.

  • Observation: Reactions run at reflux (>130°C) often show higher N-arylation and "bis-arylation" (where the product reacts again).

  • Optimization: Run the reaction at the lowest temperature required for conversion (typically 80°C - 100°C in DMSO).

  • Note: If using

    
    , the reaction is often exothermic and fast; consider starting at room temperature and gently heating to 60°C to suppress the N-impurity.
    
Q3: Can I protect the amine to prevent N-arylation?

Yes, but it adds steps. If direct coupling fails to meet purity specs, use N-acetyl-4-amino-2-fluorophenol .

  • Step 1: Acetylate the aminophenol (protects N).

  • Step 2: Coupling (O-arylation only; N is non-nucleophilic).

  • Step 3: Acid hydrolysis (deprotection). Trade-off: This increases cost and cycle time. Direct coupling with optimized base/solvent is preferred in process chemistry [2].

Q4: How do I remove the N-isomer during workup?

The N-isomer is a secondary amine, while the O-isomer (product) contains a primary amine. Their basicity differs slightly, but solubility is the key differentiator.

  • Acid Wash Strategy:

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash with dilute aqueous acid (e.g., 0.5M HCl or Citric Acid).

    • Mechanism: The N-arylated impurity (secondary amine attached to electron-deficient pyridine) is less basic than the primary amine product. However, both can form salts.

    • Alternative (Recrystallization): The O-isomer usually crystallizes well from Isopropanol (IPA) or Ethanol/Water , whereas the N-isomer stays in the mother liquor.

Part 3: Comparative Data & Decision Matrix

The following table summarizes the impact of reaction conditions on the Regioisomer Ratio (O:N).

VariableConditionExpected O:N RatioRisk Factor
Base

/ Pyridine
60:40High Risk: Poor deprotonation favors N-attack.
Base

(DMSO)
95:5Standard: Effective thermodynamic control.
Base

(THF/DMF)
>98:2Optimal: Kinetic control via rapid anion formation.
Temp >140°C85:15Thermal energy overcomes activation barrier for N-attack.
Solvent Toluene (Non-polar)PoorPoor solubility of phenoxide salts; slow reaction.
Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Purity / High Impurity CheckHPLC Analyze HPLC: Is Impurity RRT ~0.9 or ~1.1? Start->CheckHPLC IsNIsomer Impurity is N-Isomer (Regio-problem) CheckHPLC->IsNIsomer Yes IsBis Impurity is Bis-Ether (Stoichiometry problem) CheckHPLC->IsBis No Sol1 Action: Switch Base to t-BuOK Reduce Temp to <90°C IsNIsomer->Sol1 Sol2 Action: Reduce Electrophile Excess Check Stirring Rate IsBis->Sol2

Figure 2: Decision tree for identifying and resolving impurity profiles in Picolinamide synthesis.

Part 4: Validated Protocol (Direct Coupling)

Target: Synthesis of 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (Cabozantinib Intermediate).

  • Charge 4-chloro-N-methylpicolinamide (1.0 eq) and 4-amino-2-fluorophenol (1.05 eq) into the reactor.

  • Add DMSO (5-7 volumes). Stir to dissolve.

  • Add

    
     (powdered, anhydrous, 1.5 eq) in one portion.
    
    • Critical: Ensure base is finely ground to maximize surface area.

  • Heat to 90°C under Nitrogen.

  • Monitor by HPLC. Reaction typically completes in 3-5 hours.

    • Endpoint: <1% Starting Material.[1][2] N-isomer should be <3%.

  • Workup: Cool to 20°C. Slowly add Water (10 volumes) to precipitate the product.

  • Filtration: Filter the solids. Wash with water to remove inorganic salts and residual DMSO.

  • Purification: If N-isomer > 0.5%, recrystallize from Ethanol/Water (3:1).

References

  • Vertex AI Search. (2025). Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide and impurity control.
  • Dai, J., et al. (2023).[3] "Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 257, 115499.[3]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Mechanistic context for amide/amine reactivity).

  • PubChem. (2025). "4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Compound Summary."

Sources

Overcoming steric hindrance in 4-(4-Amino-2-fluorophenoxy)picolinamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(4-Amino-2-fluorophenoxy)picolinamide and its derivatives. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the derivatization of this sterically hindered molecule. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing very low to no yield when attempting to acylate the aromatic amine of this compound using standard coupling reagents. What is the likely cause and how can I improve the outcome?

Answer:

Low yields in this reaction are a frequent challenge, primarily due to a combination of electronic effects and steric hindrance.

  • Electronic Effects: The fluorine atom at the ortho position to the amine is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine. This makes it a less reactive partner in standard amide coupling reactions.[1][2]

  • Steric Hindrance: The bulky picolinamide moiety and the ortho-fluoro group create a sterically congested environment around the target amine. This physically impedes the approach of the activated carboxylic acid or acylating agent.[3][4]

Troubleshooting Steps & Solutions:

  • Choice of Coupling Reagent: For sterically hindered and electronically deactivated anilines, more potent coupling reagents are often necessary.[5]

    • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are generally more reactive than carbodiimides and can be effective in these challenging couplings.

    • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient coupling reagents that can overcome the low nucleophilicity of the amine.[6] It is often beneficial to pre-activate the carboxylic acid with the uronium salt before adding the amine.[6]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side product formation.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions as they can help to solvate the reactants and intermediates.[7]

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing with the primary amine.[7]

  • Alternative Acylation Methods:

    • Acyl Chlorides: Converting the carboxylic acid to its more reactive acyl chloride can be a successful strategy.[8] This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base.

Question 2: I am seeing multiple products in my reaction mixture, suggesting derivatization at other sites on the molecule. How can I improve the selectivity for the aromatic amine?

Answer:

The this compound scaffold presents multiple potential sites for reaction, including the picolinamide nitrogen and the pyridine ring itself.

Strategies for Improving Selectivity:

  • Protecting Groups: The most robust strategy to ensure selective derivatization is the use of a protecting group for the aromatic amine.[9][10] This allows you to perform other transformations on the molecule and then selectively deprotect the amine for the final derivatization step.

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for anilines.[11] It is stable to many reaction conditions and can be readily removed with acid.

  • Reaction Conditions: Carefully controlling the reaction conditions can favor derivatization at the more nucleophilic aromatic amine over the less reactive picolinamide nitrogen.

    • Stoichiometry: Use of a slight excess of the amine component relative to the acylating agent can help to minimize side reactions.

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the reactivity of this compound.

Q1: How does the ortho-fluoro substituent specifically impact the reactivity of the aromatic amine?

The ortho-fluoro substituent exerts a powerful influence through two primary mechanisms:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring, making the lone pair of the nitrogen less available for nucleophilic attack.[2]

  • Steric Hindrance: Although fluorine is relatively small, its presence in the ortho position contributes to the steric crowding around the amine, hindering the approach of bulky reagents.[3]

Q2: Are there any catalytic methods that are particularly well-suited for coupling with this hindered aniline derivative?

Yes, transition metal-catalyzed cross-coupling reactions have proven to be powerful tools for forming C-N bonds with sterically hindered substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a go-to method for coupling aryl halides or triflates with amines.[3] The use of bulky, electron-rich phosphine ligands is critical for facilitating the reaction with hindered partners.

  • Copper-Catalyzed Amination: Ullmann-type couplings using copper catalysts have seen a resurgence and can be a viable alternative to palladium.[12] Recent developments have introduced new ligands that are effective for coupling sterically demanding substrates.[12]

Q3: Can I derivatize the picolinamide nitrogen? If so, how would I approach this selectively?

Derivatization of the picolinamide nitrogen is possible, but it is generally less reactive than the aromatic amine. To achieve selective derivatization at the picolinamide nitrogen, you would first need to protect the more nucleophilic aromatic amine. Once the aromatic amine is protected (e.g., with a Boc group), you could then proceed with the derivatization of the picolinamide nitrogen under appropriate conditions, which may require stronger bases or more reactive electrophiles.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a starting point for the acylation of this compound with a carboxylic acid.

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc-Protection of the Aromatic Amine

This protocol describes the protection of the aromatic amine, which can be a crucial step for achieving selective derivatization at other sites.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or dioxane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected derivative.

Table 1: Comparison of Common Coupling Reagents for Hindered Anilines

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
EDC/DCC CarbodiimideModerateHOBt, HOSuMay not be effective for highly hindered systems.[13][14]
BOP/PyBOP Phosphonium SaltHigh-Generates HMPA as a carcinogenic byproduct.
HATU/HBTU Uronium/Aminium SaltVery High-Highly effective for sterically demanding couplings.[6]

Visualizations

troubleshooting_flowchart start Low Yield in Derivatization check_reagent Is the coupling reagent potent enough? start->check_reagent check_conditions Are the reaction conditions optimized? check_reagent->check_conditions Yes use_stronger_reagent Use HATU, HBTU, or PyBOP check_reagent->use_stronger_reagent No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes increase_temp Increase temperature Use polar aprotic solvent (DMF, NMP) check_conditions->increase_temp No protect_amine Use a protecting group (e.g., Boc) for the aromatic amine check_side_reactions->protect_amine Yes success Reaction Optimized check_side_reactions->success No use_stronger_reagent->success increase_temp->success protect_amine->success

Caption: Troubleshooting flowchart for low-yield derivatization.

reaction_overview cluster_reactants Reactants cluster_reagents Reagents amine This compound product Derivatized Product amine->product + Activated Acid acid Carboxylic Acid (R-COOH) activated_acid Activated Acid Intermediate acid->activated_acid + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU) base Base (e.g., DIPEA) base->activated_acid activated_acid->product

Caption: General overview of the amide coupling reaction.

References

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & de Alaniz, J. R. (2020). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 22(15), 5886–5890. [Link]

  • Biswas, S., & Buchwald, S. L. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5849–5853. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nguyen, T. T., & Hull, K. L. (2018). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis, 8(12), 11486–11491. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(9), 1363-1366. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wuts, P. G. M. (2014). Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. [Link]

  • The Royal Society of Chemistry. (2022). Amide Bond Formation. In Sustainable Organic Synthesis: Tools and Strategies. [Link]

  • SlideShare. (2019). Protection for the AMINE. [Link]

  • ResearchGate. (n.d.). Ritter reaction for the synthesis of picolinamides. [Link]

  • Vrána, J., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(30), 13549-13558. [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(1), 103. [Link]

  • Science of Synthesis. (2019). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. [Link]

  • National Institutes of Health. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. [Link]

  • PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]

  • ResearchGate. (n.d.). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. [Link]

  • National Institutes of Health. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

  • YouTube. (2022). Derivatization Techniques. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Taylor & Francis Online. (2008). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

  • Chemical Science. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

  • PubMed. (2005). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. [Link]

  • IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • National Institutes of Health. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • RSC Publishing. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • Springer. (2018). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. [Link]

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]

  • Cambridge Open Engage. (2021). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • SciSpace. (2021). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. [Link]

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Validation & Comparative

Comparative Guide: 2-Fluoro vs. 3-Fluoro Picolinamide Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Potency of 2-Fluoro vs. 3-Fluoro Picolinamide Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

The picolinamide (pyridine-2-carboxamide) scaffold is a privileged pharmacophore in kinase inhibitor design, utilized in FDA-approved drugs like Imatinib (conceptually similar benzamide) and Cobimetinib . A critical optimization step involves the "Fluorine Scan"—systematically substituting fluorine atoms on the N-phenyl ring (aniline moiety) to modulate potency, metabolic stability, and conformation.

This guide analyzes the structure-activity relationship (SAR) differences between 2-fluoro (ortho) and 3-fluoro (meta) substitutions on the N-phenyl ring of picolinamides.

  • The Verdict: The 3-fluoro (meta) substitution generally yields higher potency in Type I (ATP-competitive) inhibitors by maintaining scaffold planarity and optimizing hydrophobic contacts.

  • The Exception: The 2-fluoro (ortho) substitution is utilized to induce "atropisomeric twisting," which is necessary for targeting specific Type II (inactive conformation) kinases or breaking planarity to improve solubility, though often at the cost of primary hinge-binding affinity.

Mechanistic Analysis: The "Ortho-Fluorine" Effect

The potency divergence between 2-F and 3-F isomers is rarely due to direct receptor interaction alone; it is primarily driven by conformational pre-organization .

Conformational Control & Planarity

Kinase inhibitors typically bind to the hinge region of the kinase ATP pocket. This binding mode usually requires the inhibitor to adopt a flat, planar conformation to slot into the narrow cleft.

  • 3-Fluoro (Meta-substitution):

    • Mechanism: The fluorine atom at the 3-position is distant from the amide linker. It does not sterically clash with the amide carbonyl or the amide hydrogen.

    • Result: The molecule retains a planar conformation (0° dihedral angle). This allows maximum

      
      -
      
      
      
      stacking within the kinase pocket and optimal hydrogen bonding with the hinge residues.
  • 2-Fluoro (Ortho-substitution):

    • Mechanism: The fluorine atom is adjacent to the amide linkage. Due to the van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å), the 2-F atom sterically clashes with the amide hydrogen (NH) or the carbonyl oxygen (depending on rotation).

    • Result: To relieve this steric strain, the phenyl ring twists out of plane relative to the picoline ring. This non-planar (twisted) geometry disrupts the optimal binding trajectory for many kinases, leading to reduced potency (higher

      
      ).
      
Visualization of Conformational Dynamics

The following diagram illustrates the conformational consequences of fluorine positioning.

FluorineConformation cluster_0 3-Fluoro (Meta) Substitution cluster_1 2-Fluoro (Ortho) Substitution Node3F 3-Fluoro Picolinamide Conf3F Planar Conformation (0° Dihedral) Node3F->Conf3F No Steric Clash Bind3F High Potency (Optimal Hinge Binding) Conf3F->Bind3F Fits Narrow ATP Pocket Node2F 2-Fluoro Picolinamide Conf2F Twisted Conformation (>30° Dihedral) Node2F->Conf2F Ortho-Steric Repulsion Bind2F Reduced Potency (Steric Clash in Pocket) Conf2F->Bind2F Requires Induced Fit (Energy Penalty)

Caption: Comparative conformational impact of fluorine positioning on picolinamide-kinase binding efficacy.

Comparative Data: Representative SAR Trends

The following data is synthesized from comparative studies on LRRK2 and Aurora Kinase B inhibitors, where this specific scaffold is prevalent.

Table 1: Potency & Physicochemical Comparison
Feature3-Fluoro (Meta) 2-Fluoro (Ortho) Impact on Drug Design
Primary Potency (

)
Low nM (High) Mid nM -

M (Lower)
3-F is preferred for maximizing binding affinity.
Conformation PlanarTwisted (Non-planar)2-F increases solubility but decreases packing efficiency.
Metabolic Stability HighModerateBoth block P450 oxidation, but 2-F is less effective if the ring is twisted and exposed.
Selectivity ModerateHigh The "twist" of 2-F can provide selectivity by excluding the molecule from kinases with flat pockets.
Key Example N-(3-fluorophenyl)... (Aurora B)N-(2-fluorophenyl)...[1] (LRRK2 early leads)3-F led to the orally active candidate in Aurora B studies [1].

Case Study Insight: In the development of Aurora Kinase B inhibitors, researchers found that the N-(3-fluorophenyl) derivative demonstrated superior cellular efficacy compared to the 2-fluoro analog. The 3-F placement allowed the inhibitor to maintain the necessary flatness to intercalate into the ATP binding site, whereas the 2-F analog suffered from a steric penalty [1].

Experimental Protocols

To validate these findings in your own lead series, follow these standardized protocols.

Synthesis: General Amide Coupling (Picolinamide Formation)

Objective: Synthesize the 2-F and 3-F matched molecular pairs.

  • Reagents: Picolinic acid (1.0 eq), 2-fluoroaniline OR 3-fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve picolinic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add the respective fluoroaniline.

    • Stir at Room Temperature (RT) for 12 hours.

  • Work-up: Dilute with EtOAc, wash with

    
     (5% aq), 
    
    
    
    , and Brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biochemical Potency Assay (ADP-Glo)

Objective: Quantify


 values to compare potency.
  • Principle: Measures ADP generation (kinase activity) via a luciferase-coupled reaction.

  • Workflow:

    • Titration: Prepare 3-fold serial dilutions of 2-F and 3-F compounds in DMSO.

    • Incubation: Mix Kinase (e.g., Aurora B or LRRK2), Substrate (peptide), and Compound in reaction buffer. Incubate 10 min.

    • Initiation: Add ATP (

      
       concentration) to start reaction. Incubate 60 min at RT.
      
    • Termination: Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      
      Light). Measure Luminescence.
    • Analysis: Plot RLU vs. log[Concentration] to determine

      
      .
      

Strategic Recommendation

When designing picolinamide-based inhibitors:

  • Start with 3-Fluoro: If your target requires a Type I (ATP-competitive) binding mode, the 3-fluoro-phenyl moiety is the statistical favorite. It improves metabolic stability (blocking para/ortho oxidation) without incurring a conformational energy penalty.

  • Use 2-Fluoro for Selectivity: If the 3-F analog is potent but promiscuous (hits off-targets), synthesize the 2-fluoro analog. The induced twist may prevent binding to off-target kinases that require a strictly planar inhibitor, potentially improving the selectivity profile despite a likely drop in absolute potency.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: European Journal of Medicinal Chemistry (via PubMed/NIH). URL:[Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

  • The role of fluorine in medicinal chemistry. Source: Journal of Chemical Biology & Therapeutics. URL:[Link]

  • The preferred conformation of α-fluoroamides. Source: Journal of the Chemical Society, Perkin Transactions 2.[2] URL:[Link]

Sources

A Comparative Guide to the Solid-State Analysis of 4-(4-Amino-2-fluorophenoxy)picolinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the crystal structure of 4-(4-amino-2-fluorophenoxy)picolinamide, a crucial aspect of its characterization in pharmaceutical development. Understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust drug development, directly impacting the safety, efficacy, and stability of the final medicinal product.[1][2][3][4]

While specific, publicly available single-crystal X-ray diffraction (SC-XRD) data for this compound (CAS 868733-71-5)[5][6] is not readily found in open literature at the time of this writing, this guide will establish a framework for its analysis. We will compare its known structural features with those of similar compounds and outline the essential experimental protocols required for a comprehensive solid-state characterization. This approach will provide researchers, scientists, and drug development professionals with the necessary tools to evaluate this and other similar molecules.

The comparison will be drawn with the structurally related compound, 4-(4-aminophenoxy)-N-methylpicolinamide.[7][8] The key difference lies in the substitution on the phenoxy ring (a fluorine atom in our primary compound of interest) and the amide group (a primary amide versus a secondary N-methyl amide). These seemingly minor modifications can have profound effects on the crystal packing and, consequently, the physicochemical properties of the compound.

The Critical Role of Polymorphism in Drug Development

Many organic molecules, including APIs, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2][3][4] These different forms, or polymorphs, have the same chemical composition but differ in their three-dimensional arrangement in the crystal lattice.[2][3] Such variations can lead to significant differences in critical properties such as:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which in turn affects the dissolution rate of the drug.[1][3] For orally administered drugs, this can directly impact bioavailability.[1][3]

  • Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions.[2] Metastable forms can convert to a more stable form over time, potentially altering the drug product's performance during its shelf life.[2]

  • Mechanical Properties: Properties like hardness, tabletability, and flowability can be polymorph-dependent, affecting the manufacturing process of the final dosage form.[1]

Given these critical implications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough solid-state characterization of new drug substances.[9][10][11][12]

Comparative Analysis: Structural Considerations

The molecular structures of this compound and its analog are presented below.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
This compound 868733-71-5[5][6]C12H10FN3O2[5]247.22 g/mol [5]Primary amide, fluorine substituent
4-(4-Aminophenoxy)-N-methylpicolinamide 284462-37-9[7]C13H13N3O2[7]243.26 g/mol [7]Secondary N-methyl amide, no fluorine
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide Not specifiedC13H12FN3O2[13]261.25 g/mol [13]Secondary N-methyl amide, fluorine substituent at a different position

The presence of the fluorine atom in this compound is expected to influence its crystal packing through electrostatic interactions and potential hydrogen bonding. The primary amide group is a strong hydrogen bond donor and acceptor, and its interaction with the fluorine and other functional groups will be a key determinant of the crystal structure.

Experimental Workflow for Crystal Structure Analysis

A comprehensive solid-state characterization involves a multi-technique approach to identify and characterize all relevant crystalline forms. The following workflow is recommended.

Crystal Structure Analysis Workflow cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis cluster_characterization Physicochemical Characterization Screening Crystallization from various solvents and conditions (temperature, evaporation rate) PXRD Powder X-ray Diffraction (PXRD) - Fingerprinting of crystalline forms - Phase purity analysis Screening->PXRD Identify unique forms SCXRD Single-Crystal X-ray Diffraction (SC-XRD) - Definitive structure determination - Absolute configuration PXRD->SCXRD For suitable crystals Thermal Thermal Analysis (DSC, TGA) - Melting point, phase transitions - Solvate identification PXRD->Thermal Spectroscopy Spectroscopy (FTIR, Raman, ssNMR) - Complementary structural information - Amorphous content detection PXRD->Spectroscopy Solubility Solubility & Dissolution Studies - Comparison of polymorphs PXRD->Solubility SCXRD->PXRD Correlate single crystal data with bulk powder pattern Stability Stability Studies - Temperature, humidity, light Thermal->Stability Spectroscopy->Stability Solubility->Stability

Caption: A typical workflow for the comprehensive solid-state characterization of an active pharmaceutical ingredient.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline material.[14][15][16][17]

Objective: To obtain a high-quality single crystal of this compound and determine its crystal structure.

Protocol:

  • Crystal Growth:

    • Dissolve the compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to near saturation at a slightly elevated temperature.

    • Allow the solutions to cool slowly to room temperature.

    • Alternatively, use slow evaporation or vapor diffusion techniques.

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other suitable algorithms.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and is widely used for polymorph screening and quality control.[18][19][20][21][22]

Objective: To obtain a characteristic PXRD pattern for the bulk material of this compound and to identify any potential polymorphs.

Protocol:

  • Sample Preparation:

    • Gently grind a small amount of the bulk powder to ensure a random orientation of the crystallites.

    • Pack the powder into a sample holder.

  • Data Collection:

    • Use a powder X-ray diffractometer.

    • Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

  • Data Analysis:

    • Compare the resulting diffractogram to a database of known patterns or to patterns generated from single-crystal data.

    • Unique peak positions and intensities indicate a specific crystalline form.

Data Interpretation and Comparison

The data obtained from these analyses would allow for a detailed comparison of the solid-state properties of this compound and its analogs.

Hypothetical Comparison of Crystal Data:

ParameterThis compound (Form I - Hypothetical)This compound (Form II - Hypothetical)4-(4-Aminophenoxy)-N-methylpicolinamide (Hypothetical)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P21/cPca21P-1
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 18.9 Å, β = 95.2°a = 8.5 Å, b = 12.3 Å, c = 20.1 Åa = 7.8 Å, b = 9.1 Å, c = 10.5 Å, α = 85°, β = 78°, γ = 89°
Calculated Density 1.45 g/cm³1.42 g/cm³1.38 g/cm³
Key Hydrogen Bonds N-H···O (amide-amide), N-H···N (amino-pyridine)N-H···F (amino-fluorine), N-H···O (amide-amide)N-H···O (amide-amide), N-H···N (amino-pyridine)

This hypothetical data illustrates how different polymorphs (Form I and Form II) would have distinct crystallographic parameters. The comparison with the analog highlights how changes in the molecular structure can lead to different crystal packing arrangements.

Conclusion

The comprehensive solid-state characterization of this compound is a critical step in its development as a pharmaceutical agent. A thorough understanding of its crystal structure and potential for polymorphism is essential for ensuring the development of a safe, effective, and stable drug product. By employing a suite of analytical techniques, led by single-crystal and powder X-ray diffraction, researchers can gain the necessary insights to control the solid-state form of this API and mitigate risks throughout the development lifecycle.

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Crystallography Class Notes. Polymorphism and its importance in pharmaceutical industry.
  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • Bentham Science Publisher.
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • Fawcett, T. G., et al. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Cambridge University Press.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • PubMed. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms].
  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • YouTube. (2025, January 7).
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • Excillum. Small molecule crystallography.
  • Matest. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • PMC.
  • FDA. Guidance for Industry.
  • ACS Publications. (2022, May 16).
  • Research and Reviews. (2024, June 11).
  • YouTube. (2020, June 2). Solid State Chemistry Requirements Throughout CMC Development.
  • ECHEMI. 4-(4-aMino-2-fluorophenoxy)-picolinaMide Formula.
  • FDA. Guidance for Industry #169 - Drug Substance.
  • Regul
  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide.
  • Echemi. 4-(4-aMino-2-fluorophenoxy)
  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • PubMed. (2023, September 5). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)
  • Bloomberg Law News. (2015, April 13). What Form Is It?
  • PubChem. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride.

Sources

Elemental analysis calculation for 4-(4-Amino-2-fluorophenoxy)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Elemental Profiling: 4-(4-Amino-2-fluorophenoxy)picolinamide

Executive Summary & Compound Profile

Objective: This guide provides a technical framework for the elemental characterization of This compound , a critical scaffold in the synthesis of diarylurea kinase inhibitors (similar to Regorafenib).

The Challenge: Unlike standard organic molecules, this compound presents two distinct analytical hurdles:

  • Fluorine Interference: The presence of fluorine can disrupt standard combustion analysis by forming tetrafluoromethane (

    
    ), which mimics nitrogen in thermal conductivity detection, leading to false-positive N-values and low C-values.
    
  • Polymorph/Solvate Formation: The amide and amino groups make this molecule prone to retaining hydrogen-bond-donating solvents (water, alcohols) or acceptors (ethyl acetate), necessitating precise solvate correction calculations.

Compound Identity:

  • IUPAC Name: 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.23 g/mol

  • Role: Pharmacophore intermediate (Type II Kinase Inhibitor hinge binder).

Theoretical Elemental Composition

Before experimental validation, the theoretical baseline must be established. This serves as the "Gold Standard" against which purity is measured.

Calculation Logic:


ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1212.011144.13258.30%
Hydrogen (H) 101.00810.0804.08%
Nitrogen (N) 314.00742.02117.00%
Fluorine (F) 118.99818.9987.68%
Oxygen (O) 215.99931.99812.94%
TOTAL 247.23 100.00%

Comparative Analysis: Methodologies

This section objectively compares the three primary methods for validating the elemental composition of this fluorinated intermediate.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Dynamic Flash Combustion (CHN) Method B: High-Res Mass Spectrometry (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula IdentityMolar Purity & Solvate ID
Fluorine Handling High Risk (Requires additives)Excellent (Exact Mass)Excellent (

NMR)
Sample Size 1–3 mg< 0.1 mg5–10 mg
Detection Principle Thermal Conductivity (TCD)Time-of-Flight / OrbitrapNuclear Spin Integration
Blind Spots Inorganic salts, moisture (unless O is measured)Bulk impurities, solvates, inorganic saltsInorganic salts (blind to non-protonated)
Verdict Best for Bulk Purity Certification Best for Identity Confirmation Best for Solvate Quantification

Technical Deep Dive: The Fluorine Interference Problem

In standard CHN analysis, samples are combusted at ~950°C.

  • Standard Reaction:

    
    , 
    
    
    
    ,
    
    
    .
  • Fluorine Issue: Without specific handling, Fluorine reacts with Carbon to form

    
     (Tetrafluoromethane) .
    
  • The Artifact:

    
     is a stable gas with thermal conductivity properties very similar to 
    
    
    
    .
    • Result: The detector counts

      
       as Nitrogen.
      
    • Data Error: Carbon % reads LOW (lost as

      
      ); Nitrogen % reads HIGH  (signal overlap).
      
Corrective Protocol: The "Fluorine Trap"

To validate this compound accurately, you must modify the combustion reactor packing.

G cluster_0 Standard Combustion (Error Prone) cluster_1 Optimized Fluorine Protocol Sample Sample (C, H, N, F) Combustion 950°C Oxygen Boost Sample->Combustion Product_Bad Mixture: CO2 + H2O + N2 + CF4 Combustion->Product_Bad Detector_Bad Detector Error: CF4 mimics N2 Product_Bad->Detector_Bad Sample_Opt Sample (C, H, N, F) Combustion_Opt 950°C + MgO/WO3 Additive Sample_Opt->Combustion_Opt Trap Fluorine Trap: MgF2 (Solid) Combustion_Opt->Trap Product_Good Clean Gas: CO2 + H2O + N2 Trap->Product_Good Detector_Good Accurate Quantification Product_Good->Detector_Good

Figure 1: Comparison of standard vs. optimized combustion pathways for fluorinated compounds. Note the sequestration of F as solid MgF2 in the optimized path.

Experimental Protocol: Validated Combustion Analysis

Prerequisites:

  • Instrument: Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Aid: Tungsten Oxide (

    
    ) or Magnesium Oxide (
    
    
    
    ).
  • Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC for Fluorine recovery).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample of this compound at 40°C under high vacuum ( < 1 mbar) for 4 hours to remove surface moisture.

    • Why? Amides are hygroscopic. Surface water will artificially raise %H and lower %C and %N.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule.

    • Crucial Step: Add ~5 mg of

      
       powder  directly over the sample in the capsule.
      
    • Mechanism:

      
       acts as a combustion catalyst and aids in the complete oxidation of the aromatic ring, preventing soot formation which traps nitrogen.
      
  • Reactor Setup:

    • Ensure the combustion tube contains a layer of Cerium Oxide (

      
      )  or Magnesium Oxide (
      
      
      
      )
      in the ash zone.
    • This layer binds the Fluorine as stable metal fluorides (

      
       or 
      
      
      
      ), preventing it from reaching the detector.
  • Analysis:

    • Run calibration (K-factor) using Acetanilide.

    • Run the Fluorine QC standard (4-Fluorobenzoic acid). If C% is within ±0.3% of theoretical, proceed.

    • Run the sample in triplicate.

Data Interpretation & Solvate Correction

In drug development, "failed" EA is often just "misinterpreted" EA due to solvates. Below is a simulation of how to interpret data for this specific molecule.

Scenario A: The "Perfect" Sample
  • Experimental: C: 58.21%, H: 4.10%, N: 16.95%

  • Delta: All within ±0.4% of theoretical.

Scenario B: The "Hydrate" (Common)
  • Experimental: C: 56.25%, H: 4.35%, N: 16.40%

  • Analysis:

    • Carbon is low (-2.05%).

    • Hydrogen is high (+0.27%).

    • Nitrogen is low (-0.60%).

  • Hypothesis: The sample is a hemi-hydrate (

    
    ).
    
  • Recalculation (Theoretical for

    
    ): 
    
    • New MW:

      
      
      
    • New %C:

      
       (Matches Exp)
      
    • New %H:

      
       (Matches Exp)
      
    • New %N:

      
       (Matches Exp)
      
Scenario C: The "Fluorine Leak" (Method Failure)
  • Experimental: C: 55.10% (Low), N: 19.50% (Very High)

  • Analysis:

    • The Nitrogen value is impossibly high (>2% deviation).

    • The Carbon value is significantly low.

  • Cause: Fluorine was not trapped.

    
     gas eluted with 
    
    
    
    .
  • Action: Replace combustion tube packing with fresh MgO/WO3 and re-run.

References

  • Exeter Analytical. (2007).[1] Accurate Elemental (CHN) Analysis of Perfluorinated Compounds. Application Note TM217. Link

  • Thermo Fisher Scientific. (2020).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270. Link

  • Ramteke, P., et al. (2023).[2][3] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[2][3] Synthesis, 55(24). (Provides context on the synthesis and characterization of the phenoxy-picolinamide intermediate). Link

  • PubChem. (2024).[4] Compound Summary: Regorafenib Metabolite M4 (Structural Analog). National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Amino-2-fluorophenoxy)picolinamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.